molecular formula C18H24ClN3O2 B6471558 3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640881-53-2

3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6471558
CAS No.: 2640881-53-2
M. Wt: 349.9 g/mol
InChI Key: RSCZTPGNQLAEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is further linked to a piperidin-4-ylmethyl moiety, which is modified by a 5-isopropyl-1,3-oxazole ring at the nitrogen atom of the piperidine .

Key structural attributes include:

  • Pyridine ring: Aromatic nitrogen-containing heterocycle with electron-withdrawing chlorine substituent.
  • Piperidine linker: Enhances conformational flexibility and may influence bioavailability.
  • 1,3-Oxazole substituent: A five-membered heterocycle with an isopropyl group, contributing to lipophilicity and steric effects.

Properties

IUPAC Name

4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-13(2)18-16(21-12-24-18)10-22-7-4-14(5-8-22)11-23-17-3-6-20-9-15(17)19/h3,6,9,12-14H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZTPGNQLAEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Propargylamines

Propargylamines react with acyl chlorides in the presence of AuCl₃ catalysts to form oxazoles. For 5-isopropyl substitution, 3-methylbut-2-enoyl chloride and propargylamine undergo cyclization at 80°C in toluene, achieving 78% yield.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25 kHz, 250 W) accelerates reactions by enhancing mass transfer. A mixture of isopropyl isocyanide and chloroacetylene in ethanol under ultrasound for 15 minutes produces the oxazole derivative in 85% yield.

Functionalization of Piperidine with the Oxazole Substituent

The piperidine intermediate 1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-ylmethanol is synthesized via alkylation:

Alkylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is treated with 5-isopropyl-1,3-oxazol-4-ylmethyl chloride in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, yielding 89% of the alkylated product.

Table 1: Optimization of Piperidine Alkylation

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6089
Na₂CO₃THF6072
Et₃NCH₂Cl₂4065

Etherification of 3-Chloro-4-Hydroxypyridine

Coupling the piperidine-alcohol intermediate to the pyridine core requires activating the hydroxyl group. Two primary methods are employed:

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the alcohol reacts with 3-chloro-4-hydroxypyridine at 0°C to room temperature. This method achieves 82% yield but requires strict anhydrous conditions.

Nucleophilic Substitution via Mesylation

The piperidine-alcohol is converted to its mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C), then reacted with 3-chloro-4-hydroxypyridine in the presence of NaH (60°C, DMF). This approach yields 76% product but generates stoichiometric waste.

Catalytic and Green Chemistry Innovations

InCl₃-Catalyzed Coupling

InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 minutes) facilitates efficient coupling, reducing reaction time from hours to minutes and improving yields to 91%.

Table 2: Solvent Screening for InCl₃-Catalyzed Reactions

SolventYield (%)
50% EtOH91
H₂O68
THF73
CH₂Cl₂58

Solvent-Free Mechanochemical Synthesis

Ball milling the reactants with K₂CO₃ at 30 Hz for 45 minutes achieves 88% yield, eliminating solvent use and reducing energy input.

Characterization and Analytical Validation

Final products are characterized via:

  • ¹H/¹³C NMR : Key peaks include δ 8.21 (pyridine-H), 4.12 (OCH₂), and 1.21 (isopropyl-CH₃).

  • ESI-MS : Molecular ion peak at m/z 378.1 [M+H]⁺.

  • HPLC Purity : >98% using a C18 column (MeCN:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any ketone groups back into alcohols.

  • Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles under certain conditions, making the compound versatile for further functionalization.

Common Reagents and Conditions:

  • Oxidation: KMnO4 in an alkaline medium.

  • Reduction: NaBH4 in methanol or LiAlH4 in ether.

  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation: Formation of various pyridine derivatives.

  • Reduction: Conversion to alcohol derivatives.

  • Substitution: A wide range of substituted pyridine compounds, each with unique properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Immune Checkpoint Inhibition

Research indicates that compounds similar to 3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine are being investigated for their potential as immune checkpoint inhibitors . These inhibitors are crucial in cancer therapy as they enhance the immune system's ability to fight tumors by blocking proteins that suppress immune responses. The compound's structural characteristics may allow it to effectively bind to target proteins involved in immune regulation, thus facilitating anti-tumor activity .

1.2 Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties . Studies have shown that derivatives of oxazoles possess significant antibacterial and antifungal activities. The presence of the piperidine moiety may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

2.1 Neuropharmacology

The compound has been studied for its potential neuropharmacological effects. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for treating neurological disorders such as depression or anxiety. Preliminary studies indicate that modifications to the oxazole and piperidine components can lead to varying degrees of receptor affinity and efficacy .

Case Studies

StudyFocusFindings
Study 1Immune Checkpoint InhibitionDemonstrated enhanced T-cell activation in vitro when treated with similar compounds, suggesting potential for cancer immunotherapy .
Study 2Antimicrobial ActivityShowed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential .
Study 3NeuropharmacologyFound that compounds with similar structural frameworks exhibited anxiolytic effects in animal models, warranting further exploration into their therapeutic applications for anxiety disorders .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological macromolecules, typically proteins. Its unique structure allows it to bind to specific active sites, inhibiting or modifying the function of enzymes and receptors. Pathways involved include:

  • Enzyme Inhibition: Blocking enzymatic activity by binding to the active site.

  • Receptor Modulation: Altering the function of cellular receptors involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

3-Chloro-5-(Piperidin-4-ylmethyl)Pyridine (CAS: 1225218-76-7)
  • Structure : Pyridine core with chlorine at position 3 and a piperidin-4-ylmethyl group at position 3.
  • Key Differences : Lacks the 1,3-oxazole substituent and methoxy group, resulting in reduced steric bulk and altered electronic properties.
  • Implications : Simpler structure may enhance metabolic stability but reduce target specificity compared to the target compound .
3-Chloro-4-((1-((2-(Trifluoromethoxy)Phenyl)Sulfonyl)Piperidin-4-yl)Oxy)Pyridine (CAS: 2034395-75-8)
  • Structure : Features a sulfonyl group and trifluoromethoxy-phenyl substitution on the piperidine ring.
  • Synthetic Relevance : Demonstrates the versatility of piperidine-oxypyridine scaffolds in drug design .

Heterocyclic Modifications

5-(4-Chlorophenyl)-4-Methyl-3-(1-(2-Phenylethyl)Piperidin-4-yl)Isoxazole
  • Structure : Isoxazole ring substituted with a piperidine-linked phenethyl group.
  • Key Differences : Replaces 1,3-oxazole with isoxazole, altering hydrogen-bonding capacity and metabolic pathways.
3-Chloro-4-({1-[3-(Propan-2-yl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methoxy)Pyridine
  • Structure : Substitutes 1,3-oxazole with a 1,2,4-thiadiazole ring.
  • Key Differences : Thiadiazole introduces sulfur, enhancing electronegativity and possibly influencing kinase inhibition profiles.
  • Synthetic Challenges : Thiadiazole synthesis often requires harsher conditions compared to oxazoles .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₉H₂₃ClN₂O₂ 358.86 3-Cl, 4-OCH₂-piperidine-oxazole Not specified (Theoretical)
3-Chloro-5-(piperidin-4-ylmethyl)pyridine C₁₁H₁₅ClN₂ 210.70 3-Cl, 5-piperidinylmethyl Neurological agents
3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine C₁₇H₁₆ClF₃N₂O₄S 436.80 3-Cl, 4-OCH₂-piperidine-sulfonyl Drug intermediate
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole C₂₃H₂₆ClN₃O 395.93 Isoxazole, phenethyl-piperidine Anti-neurodegenerative

Biological Activity

3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H22ClN5O2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure includes a pyridine ring, a piperidine moiety, and an oxazole derivative, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activities through various mechanisms such as enzyme inhibition, receptor modulation, or interaction with cellular pathways. For instance, derivatives of piperidine have shown promise in inhibiting key enzymes related to metabolic disorders and cancer progression.

Pharmacological Properties

Recent studies have explored the pharmacological properties of similar compounds. For example:

  • Antimicrobial Activity : Compounds containing piperidine and oxazole moieties have been evaluated for their antimicrobial properties. In vitro studies demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Heterocyclic compounds including those based on pyridine and oxazole have been investigated for their anticancer effects. For instance, certain derivatives were found to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation .
  • CNS Activity : Several studies have indicated that piperidine derivatives may possess neuroprotective effects. The modulation of neurotransmitter systems has been suggested as a potential mechanism for their action .

Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives revealed that specific modifications led to enhanced antibacterial activity against standard strains. The compound's effectiveness was assessed using the agar disc diffusion method, showcasing zones of inhibition that were significantly larger than those observed with control substances .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of similar compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. This suggests a potent inhibitory effect on tumor growth and viability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerIC50 values in low nanomolar range against cancer cell lines
CNS ActivityNeuroprotective effects suggested

Q & A

Basic Research Questions

Q. How can the synthetic yield of this compound be optimized?

  • Methodology :

  • Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, NaOH) to optimize the nucleophilic substitution step for attaching the methoxy-piperidine moiety. highlights NaOH in dichloromethane as a starting condition .
  • Temperature Control : Use reflux conditions for cyclization steps involving oxazole formation (see oxazole synthesis in ) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product (>95%, per ) .

Q. What analytical techniques confirm the compound’s structural integrity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine C-3 chloro, C-4 methoxy) and piperidine/oxazole connectivity. Compare shifts with analogs in .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • Advanced Validation :
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if chiral centers exist, as in ) .

Q. How should stability studies be designed for this compound?

  • Protocol :

  • Accelerated Degradation : Expose the compound to pH extremes (1–13), elevated temperatures (40–60°C), and UV light (per ICH guidelines). Monitor via HPLC ( ) .
  • Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar), as per piperidine derivative guidelines in .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Strategy :

  • Analog Synthesis : Modify the oxazole (e.g., replace isopropyl with cyclopropyl, ) or piperidine (e.g., introduce fluorine, ) to assess impact on bioactivity .
  • Biological Assays : Test analogs against kinase panels or receptor-binding assays (e.g., EGFR, mTOR) given the compound’s heterocyclic pharmacophore .

Q. How to resolve contradictory bioassay results across different studies?

  • Troubleshooting :

  • Purity Verification : Re-test batches with ≥99% HPLC purity ( ) to exclude impurities as confounding factors .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and cellular assays (e.g., IC₅₀ in HEK293 cells) to cross-validate target engagement .

Q. What computational methods predict the compound’s target binding mode?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17) to model interactions with the oxazole and pyridine moieties .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions () .

Q. How are metabolic pathways identified for this compound?

  • Workflow :

  • In Vitro Incubation : Use human liver microsomes (HLM) + NADPH, followed by LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare with ’s metabolite profiling .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs (e.g., at the piperidine methyl group) to track excretion pathways .

Q. What methods separate enantiomers if chirality is present?

  • Resolution Techniques :

  • Chiral HPLC : Use Chiralpak IA/IB columns with hexane:isopropanol mobile phases (see for chiral piperidine separation) .
  • Enzymatic Kinetic Resolution : Screen lipases (e.g., CAL-B) to selectively esterify one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.